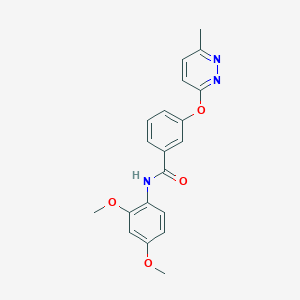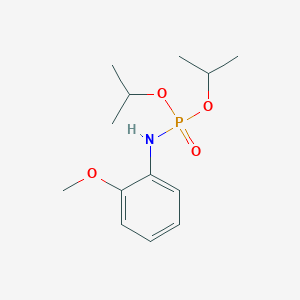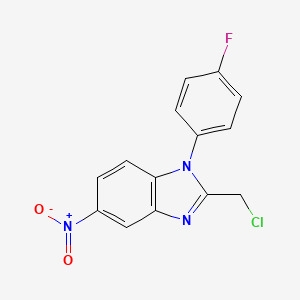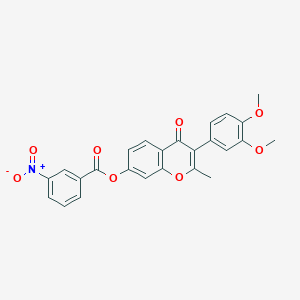![molecular formula C18H15N5O4 B2677524 N-(2,5-dimethoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide CAS No. 896373-04-9](/img/structure/B2677524.png)
N-(2,5-dimethoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide, commonly known as DTQ, is a chemical compound that has been extensively studied for its potential use in scientific research. DTQ belongs to the class of quinazoline derivatives and has been shown to possess a wide range of biological activities.
科学的研究の応用
DTQ has been shown to have a wide range of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. DTQ has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, which is a process that leads to programmed cell death. DTQ has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
作用機序
The mechanism of action of DTQ is not fully understood. However, it is believed that DTQ works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. DTQ has also been shown to activate certain signaling pathways that are involved in cell death.
Biochemical and Physiological Effects:
DTQ has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and activate certain signaling pathways that are involved in cell death. DTQ has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of using DTQ in lab experiments is its wide range of biological activities. DTQ has been shown to have anti-cancer, anti-inflammatory, and antioxidant properties, which make it a useful tool for studying these processes. However, one of the limitations of using DTQ in lab experiments is its potential toxicity. DTQ has been shown to have toxic effects on some cell types, which can limit its use in certain experiments.
将来の方向性
There are many future directions for research on DTQ. One area of research is in the development of new cancer treatments. DTQ has shown promise as a potential anti-cancer agent, and further research is needed to determine its effectiveness in treating different types of cancer. Another area of research is in the development of new treatments for neurodegenerative disorders. DTQ has been shown to have potential in treating Alzheimer's disease and Parkinson's disease, and further research is needed to determine its effectiveness in treating these disorders. Additionally, more research is needed to determine the safety and toxicity of DTQ, as well as its potential for use in human clinical trials.
Conclusion:
In conclusion, DTQ is a chemical compound that has been extensively studied for its potential use in scientific research. DTQ has a wide range of biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. DTQ has shown promise as a potential treatment for cancer and neurodegenerative disorders, but further research is needed to determine its effectiveness and safety. DTQ is a useful tool for studying biological processes, but its potential toxicity must be carefully considered in lab experiments.
合成法
DTQ can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2,5-dimethoxyaniline with ethyl 2-bromoacetate to form 2,5-dimethoxyphenyl-2-bromoacetate. This compound is then reacted with 3-aminobenzoic acid to form DTQ. The synthesis of DTQ is a multi-step process that requires careful attention to detail to obtain a high yield and purity.
特性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4/c1-26-10-7-8-14(27-2)12(9-10)19-18(25)15-16-20-17(24)11-5-3-4-6-13(11)23(16)22-21-15/h3-9,22H,1-2H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYFLCUIMSJWQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=NNN3C2=NC(=O)C4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B2677441.png)
![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone](/img/structure/B2677442.png)
![4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2677443.png)
![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2677445.png)
![3-acetamido-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2677447.png)



![5-chloro-2-methoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2677458.png)
![2-methyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2677460.png)

![3-(3,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2677462.png)
![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2677463.png)
